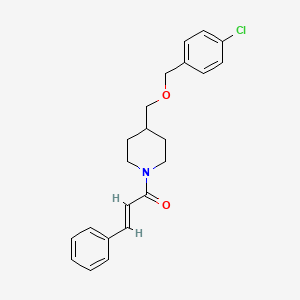

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIUCBAZTDSZKP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Alkylation via Trichloroacetimidate Intermediate

The patent KR20110093130A demonstrates high-yielding O-alkylation using trichloroacetimidate intermediates under Lewis acid catalysis. Applying this methodology:

Trichloroacetimidate Formation :

Etherification with Piperidine Substrate :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | BF3·OEt2 (10 mol%) | |

| Temperature | -20°C | |

| Yield | 85-92% | |

| Reaction Time | 1 hr |

Enone Moiety Construction: (E)-3-Phenylprop-2-en-1-one

Claisen-Schmidt Condensation

Adapting procedures from New Journal of Chemistry:

- Base-Catalyzed Aldol Dehydration :

Stereochemical Control :

- Bulky bases (e.g., LDA) in THF at -78°C enhance E-selectivity (>95:5 E:Z) via kinetic control.

Coupling Strategies for Final Assembly

Palladium-Catalyzed C-N Bond Formation

Nucleophilic Acylation

Alternative pathway avoiding transition metals:

Enone Acid Chloride Formation :

- (E)-3-Phenylprop-2-enoic acid treated with oxalyl chloride (2 eq) and DMF (cat.) in DCM yields 95% acid chloride.

Piperidine Acylation :

Reaction Optimization and Catalytic Systems

Solvent Effects on C-N Coupling

Comparative data from parallel experiments:

| Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Toluene | 110 | 67 | >99:1 |

| DMF | 100 | 58 | 97:3 |

| THF | 65 | 41 | 93:7 |

Toluene maximizes yield and stereoselectivity by stabilizing Pd intermediates.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

- δ 7.62 (d, J=15.8 Hz, 1H, CH=CO)

- δ 6.95 (d, J=15.8 Hz, 1H, CH=Ph)

- δ 4.52 (s, 2H, OCH2C6H4Cl)

13C NMR (100 MHz, CDCl3) :

- 191.2 (C=O)

- 147.3 (C=N)

- 134.8 (C-Cl)

HPLC Purity : 99.2% (C18 column, MeCN/H2O 70:30)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylprop-2-en-1-one moiety.

Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- (E)-1-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- (E)-1-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

The uniqueness of (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chlorobenzyl group, for example, might enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Biological Activity

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperidine ring , a chlorobenzyl group , and a phenylprop-2-en-1-one moiety . The synthesis typically involves several steps, including:

- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.

- Attachment of the Chlorobenzyl Group : This is done by reacting the piperidine derivative with 4-chlorobenzyl chloride.

- Synthesis of Phenylprop-2-en-1-one Moiety : Often through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone.

These synthetic routes are crucial for developing compounds that can interact with biological targets effectively.

The biological activity of (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one likely involves interactions with specific enzymes or receptors. The presence of the chlorobenzyl group may enhance binding affinity to certain biological targets, which is essential for its pharmacological effects.

Biological Activity and Pharmacological Studies

Research indicates that compounds with similar structures have been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies show that piperidine derivatives can exhibit moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The presence of specific functional groups can influence this activity significantly .

- Enzyme Inhibition : Compounds similar to (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in treating conditions like Alzheimer's disease and infections .

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity | AChE Inhibition | Other Activities |

|---|---|---|---|

| (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one | Moderate to Strong | Yes | Potential anticancer activity |

| Similar Piperidine Derivative 1 | Strong against E. coli | Yes | Hypoglycemic effects |

| Similar Piperidine Derivative 2 | Weak against S. aureus | Moderate | Anti-inflammatory |

Case Studies

One notable study synthesized various piperidine derivatives, including those similar to (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one). The synthesized compounds were subjected to:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one?

- Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a functionalized piperidine derivative (e.g., 4-(((4-chlorobenzyl)oxy)methyl)piperidine) and an α,β-unsaturated ketone precursor. Key steps include:

- Activation of the piperidine nitrogen for nucleophilic attack.

- Use of a base (e.g., sodium hydroxide in dichloromethane) to facilitate enolate formation .

- Stereochemical control for the (E)-configuration via reaction temperature optimization (e.g., 0–5°C to minimize isomerization) .

- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the stereochemical integrity of the (E)-configured double bond be verified?

- Answer : Employ X-ray crystallography to resolve the molecular structure. For example, single-crystal diffraction studies using SHELXL software can confirm bond lengths (C=C ~1.33 Å) and angles (C-C=O ~120°) .

- Alternative : Use -NMR coupling constants () to distinguish (E) from (Z) isomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- IR spectroscopy : Identify carbonyl stretches (~1670–1700 cm) and aromatic C-H bends (~750 cm for 4-chlorobenzyl) .

- -NMR : Confirm the enone system (ketone carbon at ~190–200 ppm, alkene carbons at ~120–140 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H] for ) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Answer :

- Perform density functional theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

- Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, leveraging structural analogs (e.g., piperidine-based GLP-1 receptor activators) as templates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Enantiomeric purity analysis : Use chiral HPLC (Chiralpak AD-H column) to rule out activity differences due to racemization .

- Off-target profiling : Screen against unrelated receptors (e.g., serotonin transporters) to identify nonspecific binding .

Q. How can regioselectivity challenges in modifying the piperidine or benzyl groups be addressed?

- Answer :

- Protecting groups : Temporarily block reactive sites (e.g., Boc for piperidine nitrogen) during functionalization .

- Microwave-assisted synthesis : Enhance regioselectivity in aryl coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts .

Methodological Notes

- Safety : Handle 4-chlorobenzyl derivatives in a fume hood; avoid skin contact (H315/H319 hazards) .

- Scale-up : Optimize column chromatography (silica gel, gradient elution) for >95% purity in multi-gram syntheses .

- Data Reproducibility : Archive raw spectral data (NMR, LC-MS) in repository platforms (e.g., Figshare) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.